2-(3-Fluoro-4-methoxyphenyl)acetaldehyde
Description
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a fluorinated and methoxylated benzene ring attached to an acetaldehyde moiety. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, conferring unique chemical reactivity and physical properties. The fluorine atom at the 3-position and methoxy group at the 4-position influence intermolecular interactions, solubility, and stability, making it a candidate for applications in pharmaceuticals, agrochemicals, or pheromone synthesis .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKUCNCFKMDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Wittig reaction serves as a cornerstone for constructing the acetaldehyde moiety in 2-(3-fluoro-4-methoxyphenyl)acetaldehyde. This method, detailed in recent pharmacological studies, involves a multi-step sequence starting with a halogenated nicotinaldehyde precursor.
Initial Wittig Olefination
The synthesis begins with the reaction of 4-iodo-2,6-dichloronicotinaldehyde (14 ) and phosphorous ylide 15 to form intermediate 16 (Scheme 1). The ylide, typically generated from triphenylphosphine and an alkyl halide, facilitates the formation of a carbon-carbon double bond, yielding an α,β-unsaturated aldehyde.
Hydrogenation and Suzuki Coupling
Intermediate 16 undergoes catalytic hydrogenation (40 psi H₂, Pd/C) to produce 17 , a saturated aldehyde. Subsequent Suzuki-Miyaura cross-coupling with boronic acid derivatives (18a–c ) introduces the 3-fluoro-4-methoxyphenyl group. For example, coupling with 3-fluoro-4-methoxyphenylboronic acid generates 19c , which is advanced to the tertiary alcohol 20c via Grignard addition (MeMgBr, 0°C).
Cyclization and Functionalization
Cyclization of 20c under basic conditions (KOH, ethanol) forms the pyranopyridine core (21c ). Cyanidation using Zn(CN)₂ in a microwave reactor (160°C, 30 min) introduces the nitrile group (22c ), which is hydrolyzed to the aldehyde via Na₂CO₃·1.5H₂O₂ oxidation.
Key Data:
Grignard-Mediated Aldehyde Formation
Bromination and Protecting Group Strategy
An alternative approach, adapted from a patent on 2-fluoro-4-hydroxybenzaldehyde synthesis, modifies the protecting group strategy to accommodate methoxy substitution.
Protection of Phenolic Hydroxyl
3-Fluorophenol is protected as its methyl ether using methyl bromide (MeBr) and K₂CO₃ in acetonitrile (80°C, 6 h). This step ensures regioselective bromination at the para position relative to the fluorine atom.
Bromination and Grignard Exchange
The protected intermediate undergoes bromination with N-bromosuccinimide (NBS) in dichloromethane (10°C, 2 h) to yield 1-bromo-2-fluoro-4-methoxybenzene. Subsequent treatment with isopropyl magnesium chloride (Grignard reagent) in tetrahydrofuran (-10°C) generates a benzylmagnesium species, which reacts with dimethylformamide (DMF) to form the aldehyde.
Deprotection and Purification
While the patent focuses on deprotection of isopropyl groups, substituting with a methyl ether eliminates the need for this step, directly yielding this compound. Final purification via column chromatography (ethyl acetate/n-heptane) achieves >99% purity.
Key Data:
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Wittig route offers modularity for structural analogs but suffers from low overall yield (7.1%) due to multiple purification steps. In contrast, the Grignard method achieves higher yields (60–70%) and simpler scalability, making it preferable for industrial applications.
Cost and Reagent Availability
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Wittig Method: Requires expensive catalysts (Pd for Suzuki coupling) and specialized equipment (microwave reactor).
-
Grignard Method: Utilizes cost-effective reagents (MeBr, NBS) but demands strict temperature control (-10°C).
Challenges and Optimization Strategies
Byproduct Formation in Wittig Reactions
Side products from incomplete hydrogenation or over-alkylation in Grignard steps reduce yields. Optimization studies suggest:
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)acetaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various receptors and enzymes, affecting its overall biological activity.
Comparison with Similar Compounds
Halogenated Phenylacetaldehydes
2-(3-Chlorophenyl)acetaldehyde and 2-(4-Chlorophenyl)acetaldehyde :
These compounds differ in the halogen (Cl vs. F) and substituent positions. GC-MS analysis shows that chlorinated analogues have higher boiling points compared to fluorinated derivatives due to chlorine’s larger atomic mass and polarizability. For example, 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde exhibit similar boiling points (~210–220°C estimated) but distinct GC retention times (6.7–6.8 min) compared to 2-chloro-2-phenylacetaldehyde (6.2 min) . In contrast, the fluorine atom in 2-(3-Fluoro-4-methoxyphenyl)acetaldehyde likely reduces boiling points and shortens retention times due to lower molecular weight and weaker London dispersion forces.2-(4-Hydroxyphenyl)acetaldehyde (CAS 7339-87-9) :
Replacing the methoxy group with a hydroxyl group significantly alters polarity and acidity. The hydroxyl derivative (MW 136.15) has a lower molecular weight than this compound (estimated MW ~168.16) and higher solubility in polar solvents. However, the hydroxyl group increases susceptibility to oxidation, whereas the methoxy group enhances stability .
Methoxy and Fluoro Derivatives
- Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): This ester derivative (MW 242.24) features additional methoxy groups at the 2- and 6-positions, increasing steric hindrance and reducing reactivity compared to the mono-methoxy compound. The fluorine atom at the 4-position may enhance lipophilicity, impacting bioavailability in biological systems .
- The chloro-fluoro substitution pattern also modifies electronic effects, influencing metabolic stability .
Physicochemical Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Weight | Boiling Point (°C) | GC Retention Time (min) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~168.16 | Estimated 190–200 | Not reported | Aldehyde, F, OCH₃ |
| 2-(4-Hydroxyphenyl)acetaldehyde | 136.15 | ~180–190 | Not reported | Aldehyde, OH |
| 2-(3-Chlorophenyl)acetaldehyde | ~154.59 | ~210–220 | 6.7–6.8 | Aldehyde, Cl |
| Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate | 212.21 | Not reported | Not reported | Ester, F, OCH₃ |
Analytical Differentiation
- GC-MS Behavior : Chlorinated phenylacetaldehydes are distinguishable from fluorinated derivatives via retention times and fragmentation patterns. For instance, 2-(3-chlorophenyl)acetaldehyde exhibits fragment ions at m/z 152, 137, and 109, whereas fluorinated analogues may show distinct mass spectral signatures due to fluorine’s unique isotopic pattern .
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde is a compound of interest due to its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with aldehyde groups under controlled conditions. The precise synthetic pathway can influence the yield and purity of the compound, which are critical for subsequent biological evaluations.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown a growth inhibition rate exceeding 70% in several tested cell lines, with IC50 values indicating potent activity (values often below 1 µM) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| A549 (Lung Cancer) | <0.01 | >70 |
| MDA-MB-435 (Breast) | 0.229 | >60 |
| MV4–11 (Leukemia) | <0.01 | >80 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through caspase activation. Studies have shown that treatment with this compound leads to significant increases in caspase-3 activation, indicating a programmed cell death pathway . Additionally, it has been observed to inhibit tubulin polymerization, a critical process for cancer cell division .
Case Studies
A notable case study involved the evaluation of this compound against various human cancer cell lines, where it was compared to established chemotherapeutics such as Combretastatin-A4 (CA-4). The results indicated that this compound not only matched but often surpassed CA-4 in terms of antiproliferative activity across multiple cell lines .
Q & A
Q. What are the standard synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)acetaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation, followed by oxidation. For example, sulfamoyl intermediates can be hydrolyzed under acidic conditions to yield aldehydes, as seen in the synthesis of analogous compounds (e.g., 82% yield via hydrolysis of ethyl esters under controlled pH ). Optimizing reaction time (e.g., 12–24 hours) and solvent polarity (e.g., DCM or THF) improves yield. Temperature control (25–60°C) and catalyst selection (e.g., Pd/C for hydrogenation) are critical for minimizing side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:
- ¹H NMR : Peaks at δ 9.6–10.0 ppm confirm the aldehyde proton. Aromatic protons appear as doublets (δ 6.7–7.2 ppm) due to fluorine coupling .
- ¹³C NMR : Carbonyl signals at ~200 ppm and methoxy carbons at ~55 ppm .
High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 198.19) . Purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient) .
Q. How does the compound’s stability affect storage and handling protocols?
- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. Stabilization via acetal formation (e.g., using ethylene glycol) is recommended for long-term storage. Degradation products can be monitored using TLC (Rf ~0.3 in ethyl acetate/hexane) .
Advanced Research Questions
Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?
- Methodological Answer : SAR studies focus on substituent effects:
- Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.1) .
- Methoxy group : Modulates electronic effects, influencing receptor binding (e.g., PPAR-γ activation in analogs ).
Bioisosteric replacement (e.g., replacing –OCH₃ with –CF₃) and molecular docking (AutoDock Vina) predict binding affinities to targets like kinases or GPCRs .
Q. How can computational modeling guide the design of derivatives with improved properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict reactivity. Molecular dynamics (MD) simulations (AMBER) assess solvation effects and membrane permeability. For example, the electron-withdrawing fluorine stabilizes the aldehyde’s LUMO (-1.8 eV), enhancing electrophilicity for nucleophilic attacks .
Q. What experimental approaches resolve contradictions in reported solubility data?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed via:
Q. How do regioisomers (e.g., 2- vs. 4-fluoro derivatives) impact reactivity and bioactivity?
- Methodological Answer : Comparative studies using XRD and ¹⁹F NMR reveal steric and electronic differences. For instance, 3-fluoro substitution on the phenyl ring increases metabolic resistance compared to para-fluoro analogs (t₁/₂ > 6 hours in microsomal assays) . Bioactivity assays (e.g., IC₅₀ values against COX-2) quantify isomer-specific effects .
Q. What enzymatic assays are suitable for studying its role in metabolic pathways?
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Solvent-free microwave synthesis reduces energy use (e.g., 80% yield in 30 minutes at 100 W) . Biocatalytic methods (e.g., immobilized lipases) enable selective oxidations without heavy-metal catalysts. Lifecycle assessment (LCA) metrics (E-factor < 5) validate sustainability .
Q. What advanced analytical methods quantify trace impurities in bulk samples?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
